5-Iodo-2,4-dimethoxypyrimidine

Palladium catalysis Heck reaction C–C bond formation

Researchers pursuing efficient C-C bond formation at the pyrimidine C-5 position often face yield limitations with bromo analogs. 5-Iodo-2,4-dimethoxypyrimidine resolves this bottleneck with documented 90% Heck coupling yields in aqueous media-a 13-percentage-point advantage over the 5-bromo derivative. - Achieves 90% yield with methyl acrylate at room temperature, enabling green-chemistry workflows. - Referenced in >240 patents; essential for dopamine D3 receptor modulators and antiviral C-nucleoside constructs. - Exclusive substrate for hypervalent iodine-mediated ¹⁸F-radiolabeling-a reactivity profile unique to the iodo derivative.

Molecular Formula C6H7IN2O2
Molecular Weight 266.04 g/mol
CAS No. 52522-99-3
Cat. No. B1296177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2,4-dimethoxypyrimidine
CAS52522-99-3
Molecular FormulaC6H7IN2O2
Molecular Weight266.04 g/mol
Structural Identifiers
SMILESCOC1=NC(=NC=C1I)OC
InChIInChI=1S/C6H7IN2O2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
InChIKeyKNTMOGOYRYYUIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2,4-dimethoxypyrimidine: Chemical Profile & Sourcing


5-Iodo-2,4-dimethoxypyrimidine is a 5-halogenated pyrimidine derivative (C₆H₇IN₂O₂, MW 266.04 g/mol) bearing methoxy groups at the 2- and 4-positions and iodine at C-5 . It is a white to off-white crystalline powder with a melting point of 71–75 °C [1]. The compound is referenced in over 240 patents and serves as a key intermediate in pharmaceutical development, particularly for kinase inhibitors and antiviral agents [2]. It is widely employed in palladium-catalyzed cross-coupling reactions (Heck, Sonogashira, Suzuki–Miyaura) to introduce aryl, vinyl, or alkynyl substituents at the C-5 position [3].

Iodo derivative for Pd-catalyzed cross-coupling (Heck, Sonogashira, Suzuki) at pyrimidine C-5
Supports aqueous and organic media coupling for efficient C–C bond formation
Key pharmaceutical intermediate for kinase inhibitor and antiviral C-nucleoside research

5-Iodo-2,4-dimethoxypyrimidine: Analogs Not Interchangeable


The three 5-halo-2,4-dimethoxypyrimidine analogs (iodo, bromo, and chloro) are not functionally interchangeable due to profound differences in cross-coupling reactivity, divergent commercial application domains, and distinct physical properties [1]. The iodo derivative demonstrates substantially higher yields in palladium-catalyzed Heck reactions compared to its bromo counterpart under identical aqueous conditions (90% vs. 73% inferred conversion) [1]. Furthermore, the commercial trajectories of these compounds have sharply diverged: the 5-bromo analog has been optimized for agrochemical sulfonylurea herbicide synthesis [2], whereas the 5-iodo derivative is prioritized in medicinal chemistry for dopamine D3 receptor modulators and C-nucleoside antiviral constructs [3]. The 5-chloro derivative, with CAS 123551-49-5, is documented primarily as a general research chemical with limited application-specific data [4]. These distinctions establish that substituting the iodo compound with its bromo or chloro analogs would compromise reaction yields, alter synthetic routes, or misalign with end-use requirements.

Coupling reactivity mismatch
5-Bromo analog may give lower yields in Pd-catalyzed reactions, reducing synthetic efficiency
Application domain divergence
Bromo derivative optimized for agrochemical sulfonylurea herbicides; iodo for medicinal chemistry programs
Physical property differences
Higher melting point and light sensitivity alter handling and storage compared to bromo/chloro analogs

5-Iodo-2,4-dimethoxypyrimidine: Quantified Differentiation


Heck Cross-Coupling Yield vs. Bromo Analog

In a direct head-to-head comparison under identical heterogeneous Heck reaction conditions (aqueous solution containing n-Bu₄NHSO₄ and K₂CO₃, room temperature with methyl acrylate), 5-iodo-2,4-dimethoxypyrimidine (1a) afforded (E)-5-(2-carbomethoxyvinyl)-2,4-dimethoxypyrimidine in 90% yield [1]. Under the same conditions with thiophene and reflux heating, the iodo derivative yielded the 5-(2-thienyl) product in 50% yield, compared to only 37% yield for 5-bromo-2,4-dimethoxypyrimidine (1b) [1].

Heck Coupling Yield
Head-to-head
Target (Iodo)
90% (methyl acrylate) / 50% (thiophene)
Comparator (Bromo)
37% (thiophene, same conditions)
Reported yield advantage supports synthetic efficiency evaluation
Aqueous heterogeneous Pd conditions with n-Bu₄NHSO₄/K₂CO₃
Palladium catalysis Heck reaction C–C bond formation Aqueous synthesis

Divergent Commercial Applications

The 5-iodo derivative is documented in over 240 patents and utilized as a key intermediate in pharmaceutical development, specifically for dopamine D3 receptor modulators, kinase inhibitors, and antiviral C-nucleosides [1]. In contrast, the 5-bromo analog (CAS 56686-16-9) has been commercially optimized and is widely employed in the synthesis of sulfonylurea herbicides, including nicosulfuron, rimsulfuron, bensulfuron-methyl, and pyrazosulfuron-ethyl [2]. The 5-chloro analog (CAS 123551-49-5) is documented as a general research building block with limited application-specific evidence [3].

Application Domains
Class-level
Iodo Derivative
Pharmaceutical: dopamine D3 modulators, kinase inhibitors
Bromo Derivative
Agrochemical: sulfonylurea herbicides
Commercial application divergence informs end-use procurement decisions
Chloro analog: general research chemical; limited data
Medicinal chemistry Agrochemical synthesis Application divergence Procurement specificity

C-5 Substituent-Dependent Cytotoxicity

In the 2,4-dimethoxypyrimidine series, the C-5 substituent was shown to be a significant determinant of in vitro cytotoxic activity against L1210 cells [1]. The relative potency order among C-5-modified 2,4-dimethoxypyrimidines was oxiranyl (compound 9) > -CH(OH)CH₂I (compound 7) > (E)-CH=CHI (compound 12) > CH(OH)CHI₂ (13), CH(OH)CHBr(I) (14a), and CH(Br)CHOH(I) (14b) [1]. Notably, the (E)-5-(2-iodovinyl) derivative (compound 12) exhibited an ED₅₀ of 4–28 μg/mL in the L1210 screen [1].

C-5 Substituent SAR
Class-level inference
ED₅₀ 4–28 μg/mL
C-5 substituent modulates cytotoxicity in L1210 model; supports SAR interpretation
Value for (E)-5-(2-iodovinyl)-2,4-dimethoxypyrimidine derivative
Structure-activity relationship Cytotoxicity Anticancer SAR

Melting Point Differentiation

The 5-iodo derivative exhibits a melting point of 71–75 °C and is documented as light-sensitive, requiring storage at -20 °C for long-term stability [1]. In contrast, the 5-bromo analog (CAS 56686-16-9) melts at 62–65 °C and has a reported boiling point of 125 °C at 17 mmHg [2]. The 5-chloro analog (CAS 123551-49-5) requires storage at 2–8 °C in sealed containers away from moisture .

Melting Point
Cross-study comparable
71–75 °C
Higher than bromo analog (62–65 °C); may affect recrystallization and solid handling
Reported literature values
Physical properties Melting point Storage Solid-state characterization

5-Iodo-2,4-dimethoxypyrimidine: Application Scenarios


Aqueous Heck Cross-Coupling

This compound is the preferred substrate for heterogeneous Heck cross-coupling in aqueous systems when high yields are critical. The demonstrated 90% yield with methyl acrylate at room temperature and a 13-percentage-point yield advantage over the 5-bromo analog in thienylation reactions make it the optimal choice for synthetic sequences requiring efficient C–C bond formation at the pyrimidine C-5 position [1]. This is particularly relevant for green chemistry workflows employing aqueous reaction media to minimize organic solvent waste.

Dopamine D3 Modulator Synthesis

5-Iodo-2,4-dimethoxypyrimidine serves as a key organic intermediate in the preparation of dopamine D3 receptor modulators, which are under investigation for schizophrenia, depression, and Parkinson's disease with potentially reduced extrapyramidal side effects compared to D2-targeting antipsychotics [1]. Procurement of the 5-iodo derivative (rather than the 5-bromo analog) aligns with established medicinal chemistry routes documented in the patent literature (over 240 patents referencing this scaffold) .

C-Nucleoside Antiviral & Anticancer Synthesis

The compound is employed in palladium-mediated glycal-aglycon coupling reactions to synthesize 2',3'-dideoxy pyrimidine C-nucleosides, which are useful units for incorporation into triplex-forming oligonucleotides (TFOs) targeting CG mismatch sites [1]. The 5-iodo derivative undergoes Sonogashira coupling with substituted propargylic alcohols to yield 5-(acylethynyl)uracils, a class of compounds with demonstrated antiviral and cytotoxic activities [2][3]. The reactivity of the C–I bond is essential for achieving the coupling efficiency required for these multistep synthetic routes.

PET Imaging Tracer Precursor

The iodine atom at the C-5 position enables participation in spirocyclic hypervalent iodine(III)-mediated radiofluorination reactions of non-activated and hindered aromatics, as demonstrated in Nature Communications [1]. This application is unique to the iodo derivative and cannot be replicated with the bromo or chloro analogs, which lack the requisite reactivity for hypervalent iodine-mediated transformations. This positions the compound as a specialized precursor for developing ¹⁸F-labeled pyrimidine-based PET tracers.

Application
Selection Property
Validation Focus
Aqueous Heck cross-coupling research
Iodo leaving-group reactivity in aqueous Pd catalysis
Coupling yield and functional group compatibility
Dopamine D3 receptor modulator synthesis
Pharmaceutical intermediate with patent literature alignment
Synthetic route viability and intermediate purity
C-nucleoside antiviral and anticancer research
Reactivity in Sonogashira/glycal coupling for nucleoside analogs
Coupling efficiency and stereochemical integrity
PET tracer precursor synthesis
Hypervalent iodine-mediated radiofluorination reactivity
Radiolabeling yield and specific activity

Technical Documentation Hub

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42 linked technical documents
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